molecular formula C12H12IN3 B3083178 6-Iodo-4-(pyrrolidin-1-yl)quinazoline CAS No. 1137510-37-2

6-Iodo-4-(pyrrolidin-1-yl)quinazoline

Cat. No. B3083178
CAS RN: 1137510-37-2
M. Wt: 325.15 g/mol
InChI Key: WPGIEEBWLOOZDN-UHFFFAOYSA-N
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Description

6-Iodo-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound containing a pyrrolidine ring and a quinazoline ring. It is an aromatic compound that is widely used in scientific research and applications. This compound is often used as a building block for synthesizing novel molecules for drug discovery and development. This compound is also known as IQ or IPQ.

Scientific Research Applications

Anti-Cancer Activity

6-Iodo-4-(pyrrolidin-1-yl)quinazoline derivatives have shown potential as anti-cancer agents. For instance, a study focused on the synthesis and evaluation of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents, using HMJ38, a compound closely related to this compound, as a lead compound. These derivatives demonstrated potent anti-tubulin activity, suggesting their potential in cancer treatment (Hour et al., 2013).

Antimalarial Activity

This compound derivatives have also been explored for their antimalarial properties. A study synthesized and evaluated 6,7-dimethoxyquinazoline-2,4-diamines, including derivatives of this compound, for antimalarial activity. These compounds showed promise as potential antimalarial drug leads, with one compound, SSJ-717, exhibiting high antimalarial activity (Mizukawa et al., 2021).

Thin-Layer Chromatography Applications

In analytical chemistry, a study demonstrated the use of a quinazoline-based compound, closely related to this compound, for the detection of amino acids using thin-layer chromatography. This compound showed effectiveness in producing distinguishable colors with amino acids, highlighting its potential in analytical applications (Sen et al., 2012).

Antimicrobial Activity

Quinazoline derivatives, including those related to this compound, have been investigated for their antimicrobial properties. A study synthesized a series of substituted quinazolines to evaluate their antimicrobial activity against various microorganisms. The results indicated broad-spectrum activity, underscoring the potential of these compounds in antimicrobial applications (Buha et al., 2012).

properties

IUPAC Name

6-iodo-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGIEEBWLOOZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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